5H-Dibenzo[a,d]cycloheptene-5-propanamine
Description
Properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-9,11-12,18H,5,10,13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUOIZCQUUQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Starting Material to 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol
The initial step involves the condensation of 5H-dibenzo[a,d]cycloheptene (formula 1) with 3-chloropropyl alcohol using n-butyl lithium as a strong base. Conducted in dry tetrahydrofuran (THF) under nitrogen at −15°C to −20°C, this reaction proceeds via deprotonation followed by nucleophilic substitution. The intermediate 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol (formula 2) is isolated through high-vacuum fractional distillation, yielding 50% after purification .
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | −15°C to −20°C |
| Reagents | n-BuLi (4.0 eq), THF |
| Reaction Time | 4 hours |
| Yield After Distillation | 135–145 g (50%) |
This step’s critical innovation lies in the use of excess n-butyl lithium to ensure complete deprotonation, minimizing side reactions . The distillation process removes low-boiling impurities, ensuring high purity of the intermediate.
Mesylation of the Alcohol Intermediate
The secondary alcohol in formula 2 is converted to a mesylate derivative (formula 3) using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in THF. Conducted at 0°C–5°C, this step achieves a 90–95% yield by stabilizing the reactive intermediate through controlled temperature and stoichiometric excess of MsCl (1.2 eq) .
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C–5°C (initially) |
| Reagents | MsCl (1.2 eq), TEA (1.5 eq) |
| Solvent | Dry THF |
| Workup | Brine wash, Na₂SO₄ drying |
The mesylate group serves as an excellent leaving group, facilitating subsequent nucleophilic displacement. This step avoids the use of hazardous tosyl or besyl reagents, enhancing safety profiles .
Nucleophilic Displacement with Methylamine
The mesylate intermediate undergoes SN2 displacement with methylamine in methanol under reflux (65°C–70°C). Excess methylamine (20 eq) ensures complete conversion, yielding 5-(N-methyl-aminopropyl)dibenzocycloheptatriene (formula 4). Post-reaction purification involves pH-adjusted washes to remove unreacted amines and by-products .
Optimized Workup
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Acidification : Adjust aqueous layer to pH 3.0 with HCl, followed by isopropyl ether washes.
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Basification : Raise pH to 10–11 with NH₄OH, extract with dichloromethane.
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Drying : Na₂SO₄ drying and solvent removal yield the free base.
This step’s efficiency stems from the methanesulfonyl group’s superior leaving ability compared to chloro or bromo analogs, reducing reaction times to 2 hours .
Formation of Protriptyline Hydrochloride
The free base is converted to protriptyline hydrochloride (formula 5) via treatment with ethereal HCl in dichloromethane. Cooling the solution to 5°C–10°C induces crystallization, followed by ethyl acetate co-distillation to remove residual solvents. The final product is isolated in 85–90% purity after vacuum drying .
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent System | Dichloromethane/ethyl acetate |
| Crystallization Temp | 5°C–10°C |
| Yield | 70–75% (crude), 85–90% (pure) |
Comparative Analysis with Prior Methods
The patented method improves upon earlier routes, such as U.S. Pat. No. 5,932,767, which used 1,3-bromochloropropane for alkylation. Key advancements include:
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Simplified Isolation : High-vacuum distillation replaces column chromatography for intermediate purification.
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Reduced By-Products : Mesylation minimizes competing elimination reactions observed in bromide-based systems.
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Scalability : Continuous flow reactors are compatible with the THF-based reaction milieu.
Mechanistic Insights and Optimization
Transannular Effects : The dibenzocycloheptene framework stabilizes transition states during nucleophilic displacement, as evidenced by computational studies . Steric hindrance at the 5-position directs reactivity toward the propane chain, ensuring regioselectivity.
Yield Optimization Strategies
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Temperature Control : Maintaining −15°C during condensation prevents polymerization.
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Stoichiometry : Excess methylamine (20 eq) drives the displacement to completion.
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Solvent Choice : THF’s polarity enhances intermediate solubility without side reactions.
Industrial Scalability Considerations
The process is designed for large-scale production:
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo[a,d]cycloheptene-5-propanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or alkylated forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
One of the most notable applications of 5H-Dibenzo[a,d]cycloheptene-5-propanamine is as an intermediate in the synthesis of tricyclic antidepressants, particularly Protriptyline (trade name VIVACTIL). Protriptyline is used to treat major depressive disorders by modulating neurotransmitter levels in the brain, specifically serotonin and norepinephrine .
Biological Studies
Research has indicated that this compound interacts with various biological molecules, making it a subject of interest for studying its therapeutic effects on psychological disorders. Its mechanism of action involves influencing neurotransmitter pathways that regulate mood and emotional responses.
Chemical Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its derivatives are utilized in producing pharmaceuticals and fine chemicals, showcasing its versatility in chemical synthesis .
Industrial Applications
The industrial applications of this compound include:
- Production of Pharmaceuticals : The compound's derivatives are critical in pharmaceutical manufacturing processes, especially for medications targeting mental health conditions .
- Fine Chemicals : Beyond pharmaceuticals, this compound is also used in creating various fine chemicals due to its reactive nature and ability to form diverse derivatives through chemical reactions.
Case Study 1: Protriptyline Synthesis
A detailed study on the synthesis of Protriptyline from this compound outlines a method involving deprotonation followed by reaction with bromochloropropane at low temperatures. The resulting product undergoes amination with methylamine to yield Protriptyline hydrochloride, demonstrating the compound's critical role in antidepressant drug development .
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Deprotonation | Low temp (−25°C to 0°C) | High |
| 2 | Reaction with bromochloropropane | Low temp (−25°C to 0°C) | High |
| 3 | Amination with methylamine | Methanol/Toluene solution at 50°C to 60°C | >95% |
Case Study 2: Interaction Studies
Research has focused on the interactions between this compound and various receptors involved in neurotransmitter regulation. These studies aim to elucidate its potential therapeutic effects beyond traditional antidepressants, exploring new avenues for treatment strategies in neuropharmacology .
Mechanism of Action
The mechanism of action of 5H-Dibenzo[a,d]cycloheptene-5-propanamine involves its interaction with molecular targets in the body. As an intermediate in the synthesis of tricyclic antidepressants, it is involved in modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. The compound’s structure allows it to interact with specific receptors and enzymes, influencing the pathways involved in mood regulation and depression treatment .
Comparison with Similar Compounds
Substituted 5H-Dibenzo[a,d]cycloheptene Derivatives
Substituents at the 5-position significantly influence conformational stability and biological activity:
Key Findings :
Heterocyclic Analogues
Replacing the central ring with heteroatoms modifies electronic spectra and receptor interactions:
Key Findings :
- Dibenzazepines exhibit high dopamine D4 receptor selectivity, critical for antipsychotic efficacy .
- Oxepine derivatives show balanced receptor binding, aligning with serotonin reuptake inhibition .
Pharmacological Comparison with Tricyclic Antidepressants (TCAs)
Key Findings :
- This compound’s low sedation and high noradrenergic activity distinguish it from other TCAs .
- Cyclobenzaprine, a structural analog, diverges pharmacologically, serving as a muscle relaxant .
Structural and Conformational Insights
- Central Ring Flexibility: The seven-membered ring adopts boat or chair conformations, influenced by substituents. Planar conformations in dibenzosuberenone derivatives correlate with aromaticity (HOMED index: 0.85) .
- Electron Density Mobility : Derivatives with flat central rings exhibit electron density mobility comparable to aromatic side rings, enhancing π-π interactions in receptor binding .
Biological Activity
5H-Dibenzo[a,d]cycloheptene-5-propanamine, commonly known as Protriptyline , is a tricyclic antidepressant (TCA) that exhibits significant biological activity primarily through its effects on neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHN
- Molecular Weight: 263.377 g/mol
- CAS Number: 438-60-8
- Density: 1.026 g/cm³
- Boiling Point: 407.7ºC at 760 mmHg
The compound features a dibenzocycloheptene core structure, which is pivotal for its activity as an antidepressant.
Protriptyline functions primarily by inhibiting the reuptake of norepinephrine and serotonin in the brain, leading to increased availability of these neurotransmitters in the synaptic cleft. This mechanism is crucial for enhancing mood and alleviating symptoms of depression. Additionally, it shows:
- Acetylcholinesterase Inhibition: Protriptyline has been reported to inhibit acetylcholinesterase (AChE) with an IC value of 0.06 mM, which may contribute to its cognitive-enhancing effects in conditions like Alzheimer's disease .
- Receptor Interactions: It interacts with various receptors, including histamine and acetylcholine receptors, which can lead to both therapeutic effects and side effects such as sedation and anticholinergic effects.
Antidepressant Effects
Protriptyline is primarily indicated for the treatment of major depressive disorder (MDD). Clinical studies have shown its efficacy in improving depressive symptoms, particularly in patients who are closely monitored due to potential side effects such as increased suicidality in younger populations .
Neuroprotective Effects
Research indicates that Protriptyline may have neuroprotective properties. In animal models of Alzheimer's disease, it has been shown to improve spatial learning and memory retention while reducing levels of neurotoxic proteins such as pTau and Aβ42 .
| Study Type | Dosage | Duration | Findings |
|---|---|---|---|
| In Vivo (Rat Model) | 10 mg/kg | 21 days | Improved memory retention; reduced neurodegeneration markers |
| In Vitro (PC3 Cells) | 50-70 µM | 24 hours | Induced cytotoxicity in cancer cells |
Case Studies
- Cognitive Improvement in Alzheimer’s Disease:
- Antidepressant Efficacy:
Side Effects and Considerations
While Protriptyline is effective for depression, it is also associated with various side effects:
Q & A
Q. What are the critical physicochemical properties of 5H-Dibenzo[a,d]cycloheptene-5-propanamine, and how do they influence experimental handling?
Methodological Answer:
- Molecular Weight : 249.3 g/mol (powder form), affecting solubility calculations and dosing precision in reactions .
- Storage Requirements : Store at < -15°C in airtight containers to prevent degradation; use mechanical ventilation to avoid inhalation exposure .
- Hydrogen Bonding : 1 donor and 1 acceptor site, which may influence interactions in solvent systems or biological assays .
- Key Precaution : Avoid contact with strong oxidizers due to unstudied reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if dust/aerosols form .
- First Aid :
- Spill Management : Contain spills using inert absorbents (e.g., vermiculite); dispose via incineration with afterburners to minimize environmental release .
Q. How can researchers verify the structural integrity of this compound prior to experimentation?
Methodological Answer:
- Analytical Techniques :
- Computational Tools : Use software like COMSOL Multiphysics to model molecular stability under varying pH/temperature conditions .
Advanced Research Questions
Q. How should researchers design experiments to address the lack of toxicological and environmental impact data?
Methodological Answer:
Q. What experimental strategies can resolve contradictions in reactivity data during synthesis optimization?
Methodological Answer:
- Factorial Design : Test variables (e.g., temperature, catalyst loading) using a 2^k factorial approach to identify dominant factors in yield variability .
- Controlled Replicates : Perform triplicate runs under inert atmospheres (N2/Ar) to isolate oxidative side reactions .
- Data Reconciliation : Apply chemometric tools (e.g., PCA) to differentiate experimental noise from systemic errors .
Q. How can computational modeling enhance the study of this compound’s pharmacological potential?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding affinities to targets like serotonin receptors, leveraging the compound’s dibenzoazepine backbone .
- ADMET Prediction : Use platforms like SwissADME to estimate bioavailability and metabolic pathways, noting the XlogP value of 2.8 for lipophilicity .
- AI-Driven Optimization : Train neural networks on existing dibenzoazepine derivatives to propose novel analogs with improved selectivity .
Critical Research Gaps and Recommendations
- Toxicology : No data on chronic exposure; prioritize subacute rodent studies with histopathological endpoints .
- Environmental Fate : Conduct column leaching experiments to assess soil mobility .
- Reactivity : Systematic screening with common lab reagents (e.g., acids, bases) to map incompatibilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
